2,4,5-Trifluorobenzonitrile

Catalog No.
S589141
CAS No.
98349-22-5
M.F
C7H2F3N
M. Wt
157.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzonitrile

CAS Number

98349-22-5

Product Name

2,4,5-Trifluorobenzonitrile

IUPAC Name

2,4,5-trifluorobenzonitrile

Molecular Formula

C7H2F3N

Molecular Weight

157.09 g/mol

InChI

InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H

InChI Key

DLKNOGQOOZFICZ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)C#N

Synonyms

2,4,5-trifluorobenzonitrile

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C#N

Building Block for Organic Synthesis

One primary application of 2,4,5-Trifluorobenzonitrile is as a building block for introducing a fluorinated benzonitrile group into target molecules. This is achieved through a chemical reaction called nucleophilic aromatic substitution . The presence of fluorine atoms on the molecule enhances its reactivity and allows for the efficient incorporation of the benzonitrile moiety.

An example of this application is the synthesis of a fluorinated analogue of platensimycin, an antibiotic []. This research demonstrates the potential of 2,4,5-Trifluorobenzonitrile in creating novel derivatives of existing drugs with potentially improved properties.

Development of Covalent Organic Frameworks (COFs)

2,4,5-Trifluorobenzonitrile is also used in the creation of dinitrile monomers for polytriazine covalent organic frameworks (COFs) []. COFs are a class of porous materials with applications in gas storage, separation, and catalysis.

2,4,5-Trifluorobenzonitrile is an organic compound characterized by the presence of three fluorine atoms attached to a benzene ring, with a nitrile functional group (-C≡N). Its chemical formula is C₇H₂F₃N, and it has a molecular weight of 157.10 g/mol. This compound serves as a significant building block in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its unique trifluoromethyl substitution pattern enhances its reactivity and influences its physical properties, including boiling point (approximately 170 °C) and relative density (1.37) .

2,4,5-Trifluorobenzonitrile is classified as a toxic and irritating substance. It can be harmful if swallowed, inhaled, or absorbed through the skin. It can also cause skin and eye irritation.

  • Toxicity: Data on specific toxicity values (e.g., LD50) is not publicly available.
  • Flammability: Combustible liquid (H227).
  • Precautionary Measures: Standard laboratory safety protocols for handling hazardous chemicals should be followed when working with 2,4,5-trifluorobenzonitrile. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Typical of aromatic compounds. Notably, it can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl groups. It can also be synthesized from 2,4-dichloro-5-fluorobenzonitrile through a reaction with alkali metal fluorides or tetraalkylammonium fluorides at elevated temperatures, typically between 80 °C and 250 °C . Additionally, it can be produced via the reaction of 1-bromo-2,4,5-trifluorobenzene with copper(I) cyanide in a solvent such as N,N-dimethylformamide .

While specific biological activities of 2,4,5-trifluorobenzonitrile are not extensively documented, its derivatives have been explored for potential pharmaceutical applications. For instance, compounds derived from 2,4,5-trifluorobenzonitrile have shown promise in medicinal chemistry as intermediates for anti-tumor and anti-inflammatory agents . The presence of fluorine atoms often enhances metabolic stability and bioactivity in pharmaceutical compounds.

Several methods exist for synthesizing 2,4,5-trifluorobenzonitrile:

  • From 2,4-Dichloro-5-fluorobenzonitrile: This method involves reacting the dichloro compound with alkali metal fluorides (like potassium fluoride) at high temperatures (80-250 °C) in the presence of phase transfer catalysts .
  • From 1-Bromo-2,4,5-trifluorobenzene: This route utilizes copper(I) cyanide in N,N-dimethylformamide under reflux conditions to yield 2,4,5-trifluorobenzonitrile .
  • Using Sodium Cyanide: The compound can also be synthesized by reacting 2,4,5-trifluoro-benzoyl chloride with sodium cyanide in the presence of a catalyst at controlled temperatures .

2,4,5-Trifluorobenzonitrile is utilized primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its applications include:

  • Pharmaceuticals: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), including anti-tumor and anti-inflammatory drugs .
  • Agrochemicals: The compound is involved in creating herbicides and other agricultural chemicals.
  • Materials Science: It is used in synthesizing covalent organic frameworks (COFs), which have applications in gas storage and separation technologies .

Interaction studies involving 2,4,5-trifluorobenzonitrile focus on its reactivity with various nucleophiles due to its electrophilic aromatic character. The trifluoromethyl groups significantly influence its interaction profiles by stabilizing negative charges during reactions. Such studies are crucial for understanding how this compound behaves in biological systems and its potential toxicity or efficacy when used in drug formulations.

Several compounds share structural similarities with 2,4,5-trifluorobenzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-FluorobenzonitrileOne fluorine atom on the benzeneLess electronegative than trifluorinated variants
2-FluorobenzonitrileOne fluorine atom on the benzeneDifferent reactivity due to position of substitution
PentafluorobenzonitrileFive fluorine atoms on the benzeneHighly reactive; used in specialized applications

The uniqueness of 2,4,5-trifluorobenzonitrile lies in its specific combination of three fluorine atoms at positions 2, 4, and 5 on the benzene ring. This arrangement provides distinct electronic properties that enhance its utility in organic synthesis compared to other similar compounds.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (37.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (62.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (25%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (62.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (12.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (12.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (62.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (62.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2,4,5-Trifluorobenzonitrile

Dates

Modify: 2023-08-15

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